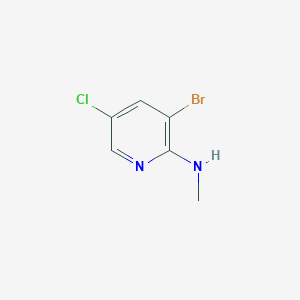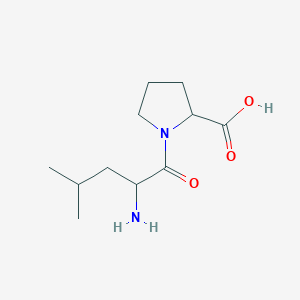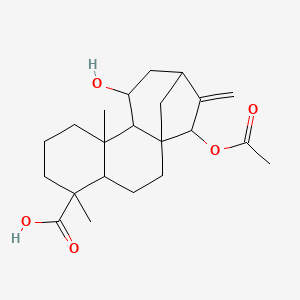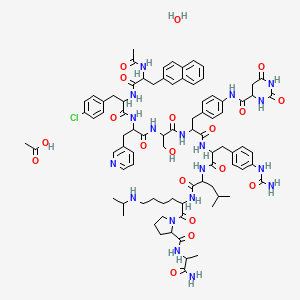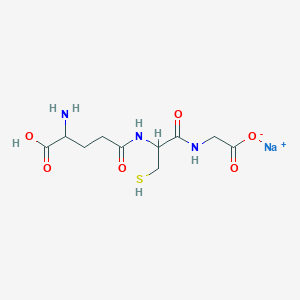
Glutathione (reduced), sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutathione (reduced), sodium salt: is a water-soluble tripeptide composed of L-glutamate, L-cysteine, and glycine. It is a crucial antioxidant in living organisms, playing a significant role in cellular detoxification, protein synthesis, and DNA protection. The compound is widely distributed in various organs, including the liver, kidneys, and lungs, where it helps maintain cellular redox homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of reduced glutathione monosodium salts involves adding glutathione to an organic solvent and then adding sodium salts of an inorganic or organic acid in batches. The mixture is stirred, filtered, and vacuum-dried to obtain the final product . This method operates at low temperatures to prevent damage to the glutathione.
Industrial Production Methods: Reduced glutathione is typically produced by fermentation or biotransformation using microbial strains. These strains are grown in fermentation media containing amino acids such as glutamic acid, cysteine, and glycine, which serve as precursors .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Glutathion (reduziert) kann oxidiert werden, um Glutathiondisulfid (GSSG) zu bilden.
Konjugation: Glutathion-S-Transferasen katalysieren die Konjugation von Glutathion mit Elektrophilen und unterstützen so die Entgiftung.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, katalysiert durch Glutathionperoxidase.
Reduktion: NADPH, katalysiert durch Glutathionreduktase.
Konjugation: Verschiedene Elektrophile, katalysiert durch Glutathion-S-Transferasen.
Hauptprodukte:
Oxidation: Glutathiondisulfid (GSSG).
Reduktion: Reduziertes Glutathion (GSH).
Konjugation: Glutathionkonjugate mit verschiedenen Elektrophilen.
Wissenschaftliche Forschungsanwendungen
Chemie: Glutathion (reduziert) wird als Reduktionsmittel und Stabilisator in verschiedenen chemischen Reaktionen eingesetzt. Es hilft, das Redoxgleichgewicht in chemischen Systemen zu erhalten .
Biologie: In der biologischen Forschung ist Glutathion unerlässlich für die Untersuchung zellulärer Redoxzustände und oxidativer Stressreaktionen. Es wird auch in Assays zur Messung der antioxidativen Kapazität verwendet .
Medizin: Medizinisch wird Glutathion zur Behandlung von Erkrankungen im Zusammenhang mit oxidativem Stress eingesetzt, wie z. B. Lebererkrankungen, neurodegenerative Erkrankungen und Herz-Kreislauf-Erkrankungen. Es wird auch als Nahrungsergänzungsmittel zur Stärkung des Immunsystems verwendet .
Industrie: In der Lebensmittelindustrie wird Glutathion als Konservierungsmittel und Geschmacksverstärker eingesetzt. Es wird auch in der Kosmetikindustrie aufgrund seiner antioxidativen Eigenschaften eingesetzt .
Wirkmechanismus
Glutathion (reduziert) beteiligt sich an verschiedenen biochemischen Prozessen, darunter:
Entgiftung: Es konjugiert mit lipophilen Toxinen, um sie für die Ausscheidung besser löslich zu machen.
Antioxidative Abwehr: Es reduziert Peroxide und freie Radikale und schützt so Zellen vor oxidativem Schaden.
Enzym-Cofaktor: Es wirkt als Cofaktor für Enzyme wie Glutathionperoxidase und Glutathion-S-Transferase.
Wirkmechanismus
Glutathione (reduced) participates in various biochemical processes, including:
Detoxification: It conjugates with lipophilic toxins to make them more soluble for excretion.
Antioxidant Defense: It reduces peroxides and free radicals, protecting cells from oxidative damage.
Enzyme Cofactor: It acts as a cofactor for enzymes like glutathione peroxidase and glutathione S-transferase.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Glutathiondisulfid (GSSG): Die oxidierte Form von Glutathion.
Thioredoxin: Ein weiteres antioxidatives Protein, das an Redoxreaktionen beteiligt ist.
Ascorbat (Vitamin C): Ein wasserlösliches Antioxidans, das synergistisch mit Glutathion wirkt.
Einzigartigkeit: Glutathion (reduziert) ist aufgrund seiner Tripeptidstruktur und seiner Fähigkeit, sowohl an enzymatischen als auch an nicht-enzymatischen antioxidativen Abwehrmechanismen teilzunehmen, einzigartig. Im Gegensatz zu anderen Antioxidantien kann es innerhalb der Zellen regeneriert werden und so eine hohe intrazelluläre Konzentration aufrechterhalten .
Eigenschaften
Molekularformel |
C10H16N3NaO6S |
|---|---|
Molekulargewicht |
329.31 g/mol |
IUPAC-Name |
sodium;2-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-sulfanylpropanoyl]amino]acetate |
InChI |
InChI=1S/C10H17N3O6S.Na/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
QWXDICNEPRTOLR-UHFFFAOYSA-M |
Kanonische SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)[O-])C(C(=O)O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


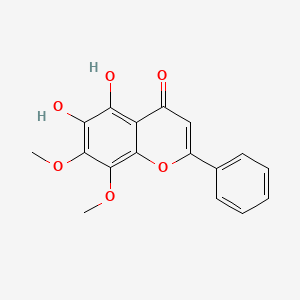
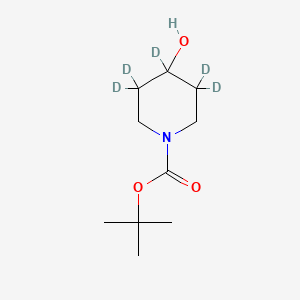
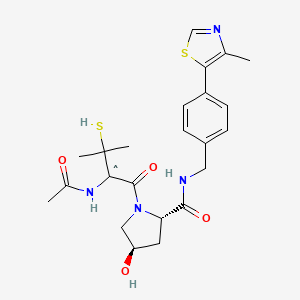
![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
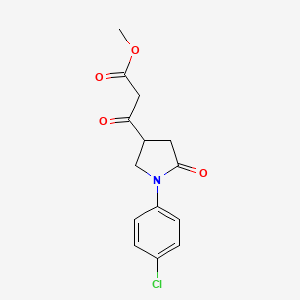
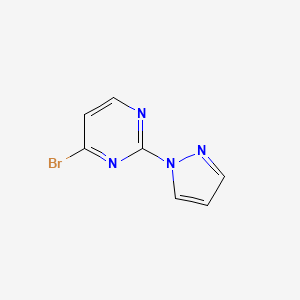
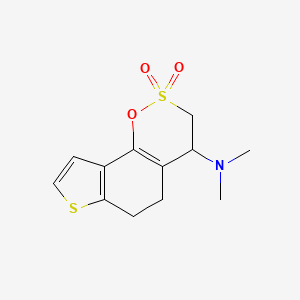
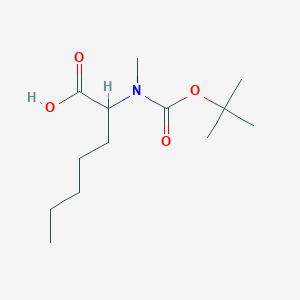
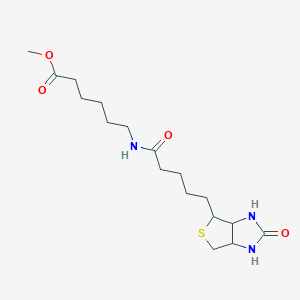
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)
